Chloromonilinic acid B

Descripción general

Descripción

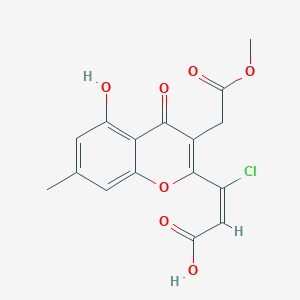

Chloromonilinic acid B is a secondary metabolite produced by certain fungal species, including Monilinia fructicola and Cochliobolus australiensis . It is a chlorinated xanthone derivative with the IUPAC name (E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid . This compound exhibits significant phytotoxic activity, making it a subject of interest in agricultural and biological research .

Métodos De Preparación

Chloromonilinic acid B can be isolated from the culture filtrates of fungi such as Monilinia fructicola and Alternaria sonchi . The isolation process typically involves culturing the fungi on suitable media, followed by extraction and purification using chromatographic techniques . Solid-state fermentation on substrates like millet or pearl barley has been found to be effective for producing this compound . The compound can also be synthesized through the catabolic pathway of chloromonilicin, another fungal metabolite .

Análisis De Reacciones Químicas

Chloromonilinic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce hydroxy derivatives .

Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Properties

Chloromonilinic acid B exhibits significant antifungal activity against various plant pathogenic fungi. Research has demonstrated its effectiveness against species such as Botrytis cinerea, Fusarium oxysporum, and Penicillium expansum, with assays showing notable inhibition of fungal growth at concentrations around 100 μg/mL .

Table 1: Antifungal Activity of this compound

| Fungal Species | Inhibition Concentration (μg/mL) |

|---|---|

| Botrytis cinerea | 100 |

| Fusarium oxysporum | 100 |

| Penicillium expansum | 100 |

| Verticillium dahliae | 100 |

| Phomopsis amygdali | 100 |

In addition to antifungal properties, this compound has shown antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Bacillus cereus, with minimum inhibitory concentration (MIC) values reported at approximately 312 nM .

Bioherbicidal Applications

This compound is being investigated for its potential as a bioherbicide. It has been isolated from fungal cultures that target specific weeds, demonstrating contact insecticidal activity against pests like the wheat aphid (Schizaphis graminum) at concentrations of 1 mg/mL . This specificity suggests that this compound could be developed into an environmentally friendly alternative to synthetic herbicides.

Anticancer Research

Recent studies have highlighted the potential of this compound in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell viability. The structure-activity relationship (SAR) studies indicate that modifications to its chemical structure can enhance its anticancer properties .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung carcinoma) | 15 |

| MCF-7 (Breast carcinoma) | 20 |

| HeLa (Cervical carcinoma) | 25 |

Mecanismo De Acción

The mechanism of action of chloromonilinic acid B involves its interaction with cellular targets in plants and microorganisms . In plants, it disrupts cellular processes, leading to delayed germination and reduced radicle elongation . In microorganisms, it inhibits the growth of bacteria and fungi by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound affects enzyme activities and membrane integrity .

Comparación Con Compuestos Similares

Chloromonilinic acid B is structurally similar to other chlorinated xanthones and fungal metabolites . Compounds such as chloromonilinic acid A, chloromonilinic acid C, and chloromonilicin share similar chemical structures and biological activities . this compound is unique in its high level of phytotoxicity and its specific effects on certain plant species . Other related compounds include 4-chloropinselin, alternariol, and emodin, which also exhibit antimicrobial and cytotoxic properties .

Actividad Biológica

Chloromonilinic acid B is a compound derived from the fungus Alternaria sonchi, exhibiting various biological activities that have garnered interest in the fields of agriculture and pharmacology. This article explores its biological activity, including insecticidal and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and has been identified as a chlorinated xanthone derivative. Its structure was elucidated using spectroscopic techniques, including UV, NMR, and mass spectrometry, confirming its identity as a monochlorinated compound with significant bioactive potential .

1. Insecticidal Activity

This compound has demonstrated notable insecticidal properties, particularly against the wheat aphid (Schizaphis graminum). Research indicates that it exhibits contact insecticidal activity at a concentration of 1 mg/mL. This efficacy positions it as a potential candidate for natural pest control solutions in agriculture .

| Compound | Target Insect | Concentration (mg/mL) | Activity Type |

|---|---|---|---|

| This compound | Wheat aphid (S. graminum) | 1 | Contact insecticidal |

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against various microbial strains, including:

- Bacillus subtilis

- Escherichia coli

- Candida tropicalis

The Minimum Inhibitory Concentration (MIC) values for this compound were determined to be less than 0.5 µg/disc against B. subtilis and E. coli, and 1.0 µg/disc against C. tropicalis, indicating strong antimicrobial properties .

| Microorganism | MIC (µg/disc) |

|---|---|

| Bacillus subtilis | <0.5 |

| Escherichia coli | <0.5 |

| Candida tropicalis | 1.0 |

Study on Phytotoxicity

In addition to its insecticidal and antimicrobial properties, this compound was evaluated for phytotoxic effects on plant seedlings. In a study assessing its impact on lettuce seedling root growth, this compound inhibited root elongation by approximately 30% at a concentration of 100 µg/mL compared to control samples . This suggests that while it may serve as an effective biopesticide, it could also affect non-target plant species.

Isolation and Characterization

This compound was isolated from the culture filtrate of Monilinia fructicola, which accumulates chloromonilicin in its mycelium. The isolation process involved chromatographic techniques that allowed for the purification of this compound alongside other related metabolites . The characterization of these compounds enhances the understanding of their potential applications in agricultural biotechnology.

Propiedades

IUPAC Name |

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGIYRMZWBAKKC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which natural sources can Chloromonilinic acid B be isolated?

A1: this compound has been isolated from the following fungal species:

- Penicillium sp. OPR23-FS02, a marine-derived fungus. []

- Cochliobolus australiensis, a fungal pathogen found on buffelgrass. []

Q2: Are there other Chloromonilinic acid derivatives reported in the literature?

A: Yes, research has identified other Chloromonilinic acid derivatives, namely Chloromonilinic acids C and D. These compounds, along with this compound, were isolated from cultures of the fungus Cochliobolus australiensis. They are structurally similar tetrasubstituted 3-chromanonacrylic acids. []

Q3: What is the significance of different fermentation methods in producing this compound?

A: While the provided research doesn't offer specific details on this compound production using different fermentation methods, one study explored the metabolite profiles of Alternaria sonchi S-102 under various fermentation conditions. [] This suggests that optimizing fermentation parameters could influence the production yield and potentially the profile of this compound and related compounds.

Q4: What analytical techniques are typically employed for identifying and characterizing this compound?

A: The structural elucidation of this compound primarily relies on spectroscopic and spectrometric techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed information about the compound's structure, including the connectivity of atoms, functional groups, and molecular weight. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.